N-(4-tert-butylphenyl)-3-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)13-7-9-15(10-8-13)19-16(20)12-5-4-6-14(18)11-12/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXOTJNUXGBEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 4 Tert Butylphenyl 3 Chlorobenzamide and Its Analogs
Historical Development of Benzamide (B126) Synthesis Relevant to the Compound
The journey to synthesizing complex benzamides like N-(4-tert-butylphenyl)-3-chlorobenzamide began with foundational reactions for creating the amide linkage. The most significant historical method is the Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann. wikipedia.org This reaction involves the acylation of an amine with an acid chloride in the presence of a base. wikipedia.orgorganic-chemistry.org
Initially, the reaction was often performed in a two-phase solvent system, typically water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The aqueous phase contains a base, such as sodium hydroxide, to neutralize the hydrochloric acid generated during the reaction, preventing it from protonating the unreacted amine and stopping the reaction. website-files.comtestbook.com The starting materials and the final amide product remain in the organic phase. wikipedia.org This technique proved robust and versatile, laying the groundwork for the synthesis of a vast array of amides and esters. website-files.com Over the years, variations have been introduced, including the use of other bases like pyridine, which can enhance the reactivity of the acyl chloride. byjus.com The Fischer peptide synthesis, developed in 1903, also utilized the principles of the Schotten-Baumann reaction to form peptide bonds, highlighting its importance in more complex molecular constructions. wikipedia.org
Contemporary Synthetic Routes to this compound
The primary and most direct method for synthesizing this compound involves the reaction of 3-chlorobenzoyl chloride with 4-tert-butylaniline (B146146). This is a classic example of nucleophilic acyl substitution.
Amidation Reactions and Optimized Conditions
The reaction between 3-chlorobenzoyl chloride and 4-tert-butylaniline is a straightforward amidation. To optimize the yield and purity of the desired product, specific conditions are employed, many of which are modern refinements of the original Schotten-Baumann conditions.
Key optimization strategies include:
Base Selection: An excess of a base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture. website-files.commdpi.com This base acts as a scavenger for the hydrochloric acid produced, driving the equilibrium towards the product. organic-chemistry.org
Solvent Choice: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, to dissolve the reactants and facilitate the reaction. mdpi.com
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. google.com
Workup Procedure: After the reaction is complete, a standard workup involves washing the organic layer with dilute acid (to remove excess amine and base), a basic solution like sodium bicarbonate (to remove any remaining acid chloride), and brine. mdpi.comgoogle.com The final product is then isolated by evaporation of the solvent and can be further purified by crystallization.
Other modern methods for amide synthesis that could be adapted for this compound include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid (3-chlorobenzoic acid) for reaction with the amine. masterorganicchemistry.com However, the acid chloride route remains the most common and efficient for this particular synthesis.
Protecting Group Strategies and Deprotection Methodologies
In the direct synthesis of this compound from 3-chlorobenzoyl chloride and 4-tert-butylaniline, protecting groups are generally not necessary as the amine is the most nucleophilic site. However, if other reactive functional groups were present on either of the starting materials, protecting group strategies would be essential. libretexts.org
For the aniline (B41778) (amine) portion, a common protecting group is the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347). The Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid. masterorganicchemistry.com Another widely used protecting group is the carboxybenzyl (Cbz) group, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.com
The use of protecting groups allows for selective reactions at other sites of the molecule without interference from the highly reactive amine group. organic-chemistry.org For instance, if one wanted to perform a reaction on another part of the 4-tert-butylaniline molecule before forming the amide, the amino group would first be protected. After the desired transformation, the protecting group would be removed to allow for the amidation reaction. This concept of using different protecting groups that can be removed under distinct conditions is known as an orthogonal strategy. organic-chemistry.org
Regioselective Synthesis and Stereochemical Considerations
Control of Substitution Patterns on Phenyl Rings
The substitution pattern of this compound is determined by the starting materials: 3-chlorobenzoyl chloride and 4-tert-butylaniline. The regiochemistry is therefore "locked in" from the beginning. The synthesis of these precursors, however, relies on regioselective electrophilic aromatic substitution reactions.
For 3-chlorobenzoyl chloride, the starting material is typically 3-chlorobenzoic acid, which can be synthesized from toluene. The key is to introduce the chlorine atom at the meta position relative to the methyl group. This is achieved through Friedel-Crafts acylation of benzene (B151609) with a reagent that will ultimately be converted to a carboxylic acid, followed by chlorination. The acyl group is a meta-director, guiding the chlorine to the 3-position. Subsequent conversion of the acyl group to a carboxylic acid and then to the acid chloride provides the desired precursor.
For 4-tert-butylaniline, the synthesis usually starts with the Friedel-Crafts alkylation of benzene with tert-butyl chloride to form tert-butylbenzene (B1681246). Nitration of tert-butylbenzene will predominantly yield the para-substituted product, 4-tert-butylnitrobenzene, due to the ortho,para-directing nature of the tert-butyl group, with the para product being favored due to sterics. Subsequent reduction of the nitro group to an amine affords 4-tert-butylaniline.
Recent research has also explored more advanced methods for the regioselective synthesis of substituted aromatic compounds, which could be applied to the synthesis of the precursors for this compound and its analogs. rsc.orgnih.gov
Enantioselective and Diastereoselective Approaches (If applicable)
For the specific compound this compound, there are no stereocenters, and therefore, enantioselective or diastereoselective synthesis is not applicable.
However, if analogs of this compound were to be synthesized that do contain stereocenters (for example, by introducing a chiral substituent on either of the phenyl rings or on the amide nitrogen), then stereoselective synthetic methods would be required. This would involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors to control the formation of the desired stereoisomer. While not directly relevant to the parent compound, the principles of asymmetric synthesis would be crucial for developing a library of chiral analogs.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally benign and sustainable manufacturing processes. Traditional amide synthesis often involves the use of hazardous reagents, stoichiometric coupling agents, and volatile organic solvents, leading to significant waste generation. sigmaaldrich.com Green chemistry seeks to address these issues by focusing on aspects such as atom economy, use of safer solvents and catalysts, and energy efficiency.
One of the primary goals in the green synthesis of amides is to avoid poor atom economy reagents. walisongo.ac.id The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic amide bond formation as a key area for improvement. sigmaaldrich.com For the synthesis of this compound, this would involve moving away from traditional methods that use stoichiometric amounts of coupling reagents, which generate substantial waste.
Enzymatic Synthesis:
A promising green alternative is the use of enzymes as biocatalysts. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the synthesis of various amides from free carboxylic acids and amines. nih.govbohrium.com This enzymatic method can be conducted in greener solvents like cyclopentyl methyl ether, and often requires no intensive purification steps, leading to high yields and conversions. nih.govbohrium.com This approach offers a sustainable and potentially industrially viable process for direct amide synthesis. nih.govbohrium.com The application of such a biocatalytic system could be explored for the reaction between 3-chlorobenzoic acid and 4-tert-butylaniline to produce the target compound.
Catalytic Direct Amidation:
Catalytic direct amidation of carboxylic acids with amines is another key green strategy. This avoids the pre-activation of the carboxylic acid, thus reducing waste. Boric acid has been demonstrated as an effective catalyst for the condensation of carboxylic acids and amines, with water being the only byproduct, which aligns well with green chemistry principles. walisongo.ac.id Other catalytic systems, such as those based on ruthenium for the dehydrogenative coupling of alcohols and amines, also offer a greener route to amides. sigmaaldrich.com
Solvent Selection and Solvent-Free Conditions:
The choice of solvent is a critical factor in green synthesis. Water is an ideal green solvent, and methods for direct amidation of esters in water have been developed, offering a metal-free, additive-free, and base-free approach. chemrxiv.org Where organic solvents are necessary, the use of greener alternatives is encouraged. Furthermore, solvent-free reaction conditions represent a significant step towards sustainability. google.com For example, the reaction of nitriles with di-tert-butyl dicarbonate catalyzed by Cu(OTf)2 to form N-tert-butyl amides can be performed under solvent-free conditions at room temperature. researchgate.net Microwave-assisted, solvent-free synthesis of N-substituted benzamides has also been reported, offering rapid reaction times and high yields. researchgate.net
A summary of green chemistry approaches applicable to the synthesis of this compound is presented in the table below.
| Green Chemistry Approach | Key Features | Potential Application to Target Synthesis |
| Enzymatic Synthesis | Use of biocatalysts (e.g., CALB), mild reaction conditions, high selectivity, reduced waste. nih.govbohrium.com | Reaction of 3-chlorobenzoic acid and 4-tert-butylaniline catalyzed by an appropriate lipase. |
| Catalytic Direct Amidation | Use of catalysts (e.g., boric acid) to directly couple carboxylic acids and amines, generating water as the main byproduct. walisongo.ac.id | Direct condensation of 3-chlorobenzoic acid with 4-tert-butylaniline. |
| Use of Greener Solvents | Replacement of hazardous organic solvents with water or other environmentally benign alternatives. chemrxiv.org | Performing the synthesis in an aqueous medium or a biodegradable solvent. |
| Solvent-Free Synthesis | Elimination of solvents altogether, often facilitated by techniques like microwave irradiation or grinding. google.comresearchgate.net | Solid-state reaction between the starting materials, potentially with catalytic amounts of an activator. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, with reduced environmental impact and improved efficiency.
Scale-Up Considerations for Laboratory to Preparative Synthesis
The transition of a synthetic route for this compound from the laboratory bench to a preparative or industrial scale introduces a new set of challenges and considerations that extend beyond simple reaction yield. Key factors that must be addressed include process safety, economic viability, product purity, and waste management.
Process Optimization and Safety:
A laboratory procedure that works well on a gram scale may not be directly transferable to kilogram or ton-scale production. Reaction parameters such as temperature, pressure, and addition rates must be carefully controlled to manage the heat generated by the reaction (exothermicity) and to ensure consistent product quality. For the synthesis of this compound, which likely involves the reaction of an acid chloride (3-chlorobenzoyl chloride) with an amine (4-tert-butylaniline), the exothermic nature of the reaction needs to be managed to prevent runaway reactions. This can be achieved through controlled addition of reagents and efficient heat exchange systems in the reactor.
Economic Viability:
The cost of raw materials, reagents, solvents, and energy becomes a dominant factor at a larger scale. While a novel catalyst or reagent might be acceptable for a small-scale synthesis, its cost could be prohibitive for industrial production. Therefore, the selection of starting materials and reagents is critical. For instance, using readily available and less expensive starting materials is preferred. The synthesis of N-aryl amides from nitroarenes and acyl chlorides using iron dust in water presents a potentially cost-effective and scalable method. researchgate.net
Purification and Product Isolation:
Purification techniques that are common in the laboratory, such as column chromatography, are often not practical or economically feasible for large-scale production. Crystallization is a more common and scalable method for purifying solid products like this compound. The choice of crystallization solvent is crucial and should ideally be a low-cost, low-toxicity solvent that provides good recovery of the pure product. A German patent describes a process for preparing N-alkyl-benzamides where the product is crystallized from the reaction mixture after the addition of water, a technique that is well-suited for large-scale operations. google.com
Waste Management:
The management of waste streams is a significant environmental and regulatory consideration in industrial synthesis. The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, organic solvents, raw materials, reagents) to the mass of the active drug substance produced, is a key metric for evaluating the environmental footprint of a process. walisongo.ac.id Green chemistry principles, as discussed in the previous section, play a vital role in minimizing waste and improving the PMI.
A summary of key scale-up considerations is provided in the table below.
| Consideration | Laboratory Scale | Preparative/Industrial Scale |
| Reaction Control | Simple heating/cooling baths. | Jacketed reactors with precise temperature and pressure control. |
| Reagent Cost | Often secondary to achieving the desired product. | A primary driver for process development. |
| Purification | Column chromatography, preparative TLC. | Crystallization, distillation, extraction. |
| Waste | Small volumes, often manageable in a lab setting. | Significant volumes requiring dedicated waste treatment and disposal plans. |
| Safety | Standard laboratory safety protocols. | Rigorous process safety management (PSM) and hazard analysis. |
The successful scale-up of the synthesis of this compound requires a multidisciplinary approach, integrating chemistry, chemical engineering, and economic analysis to develop a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally responsible.
Structural and Conformational Analysis of N 4 Tert Butylphenyl 3 Chlorobenzamide
Molecular Geometry and Bond Parameters from X-ray Crystallography
Direct X-ray crystallography data for N-(4-tert-butylphenyl)-3-chlorobenzamide is not currently available in open-access crystallographic databases. However, analysis of analogous structures, such as N-butyl-4-chlorobenzamide, provides insight into the expected molecular geometry. researchgate.net In such related compounds, the benzamide (B126) core typically exhibits planarity. For instance, in N-butyl-4-chlorobenzamide, the chlorobenzene (B131634) ring and the amide group are nearly coplanar. researchgate.net
A theoretical model of this compound would predict standard bond lengths and angles for the amide linkage and the aromatic C-C and C-H bonds. The C-Cl bond on the 3-chlorophenyl ring and the C-C bonds of the tert-butyl group would also be expected to have typical lengths. Precise, experimentally determined bond lengths and angles would require single-crystal X-ray diffraction analysis.
| Predicted Bond Parameters (Hypothetical) | |
| Bond | Expected Length (Å) |
| C=O | ~1.23 |
| C-N (amide) | ~1.33 |
| N-C (aromatic) | ~1.43 |
| C-Cl | ~1.74 |
| C-C (aromatic) | ~1.39 |
| C-C (tert-butyl) | ~1.54 |
| Angle | **Expected Value (°) ** |
| O=C-N | ~122 |
| C-N-C | ~125 |
| C-C-Cl | ~119 |
Conformational Preferences and Rotational Barriers
The conformational landscape of this compound is primarily defined by the rotational barriers around the C-N amide bond and the N-C and C-C single bonds connecting the aromatic rings. The amide C-N bond possesses significant double-bond character due to resonance, leading to a substantial rotational barrier and favoring a planar conformation of the amide group. This results in the possibility of syn and anti conformers, although one is typically strongly favored.
Rotation around the N-C(aryl) and C(carbonyl)-C(aryl) bonds determines the relative orientation of the two phenyl rings. The presence of the bulky tert-butyl group on one ring and the chlorine atom on the other will influence the preferred conformation by minimizing steric hindrance. Computational studies on similar molecules could provide estimates for these rotational energy barriers.
Intermolecular Interactions and Crystal Packing Architectures
The crystal packing of this compound would be dictated by a combination of intermolecular forces.
The chlorine atom on the 3-chlorophenyl ring can participate in halogen bonding, acting as a halogen bond donor to interact with electron-rich atoms like the carbonyl oxygen of another molecule (C-Cl···O). Additionally, short Cl···Cl interactions have been observed in related chloro-substituted benzamides, contributing to the packing of molecular sheets. researchgate.net
Aromatic interactions, including π-π stacking between the phenyl rings and C-H···π interactions, where a C-H bond from the tert-butyl group or an aromatic ring points towards the face of a phenyl ring of an adjacent molecule, are also anticipated to play a role in stabilizing the crystal lattice. researchgate.net
Polymorphism and its Implications for Material Science
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, including benzanilides. Different polymorphs arise from variations in molecular conformation and/or intermolecular packing arrangements. These different solid forms can exhibit distinct physical properties, such as melting point, solubility, and stability.
For this compound, the conformational flexibility arising from the rotation of the phenyl rings could facilitate the formation of different polymorphic forms under varying crystallization conditions (e.g., different solvents, temperatures, or rates of cooling). The existence of polymorphs would be of significant interest in material science, as it could impact the material's processing and performance characteristics. However, without experimental evidence, the existence and nature of any polymorphs of this specific compound remain speculative.
Spectroscopic and Spectrometric Characterization Methodologies
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For N-(4-tert-butylphenyl)-3-chlorobenzamide, with a molecular formula of C₁₇H₁₈ClNO, the nominal molecular weight is 287 g/mol . chiralen.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ (with ³⁵Cl) | C₁₇H₁₉ClNO⁺ | 288.1150 |
| [M+H]⁺ (with ³⁷Cl) | C₁₇H₁₉³⁷ClNO⁺ | 290.1121 |
| [M+Na]⁺ (with ³⁵Cl) | C₁₇H₁₈ClNNaO⁺ | 310.0969 |
| [M+Na]⁺ (with ³⁷Cl) | C₁₇H₁₈³⁷ClNNaO⁺ | 312.0940 |
This table is generated based on theoretical calculations and serves as a predictive guide for experimental analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This technique is essential for elucidating the structure of a molecule by identifying its constituent parts.
The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the amide bond, which is a common fragmentation site in such molecules.
Expected Fragmentation Pathways:
Amide Bond Cleavage: The most probable fragmentation involves the cleavage of the C-N bond of the amide group. This can occur in two ways:
Formation of the 3-chlorobenzoyl cation (m/z 139/141). This fragment is a hallmark of compounds containing a chlorobenzoyl moiety. The isotopic signature of chlorine would be present in this fragment.
Formation of the 4-tert-butylanilinium ion (m/z 150) or a related radical cation.
Loss of the tert-butyl Group: The tert-butyl group is prone to fragmentation. A common loss is that of a methyl radical (CH₃•) to form a [M-15]⁺ ion, or the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement if applicable, though direct loss of the tert-butyl cation (m/z 57) is also possible.
Cleavage within the Aromatic Rings: Fragmentation of the phenyl rings themselves can also occur, though this typically requires higher energy and results in smaller fragment ions.
Table 2: Predicted Key MS/MS Fragments of this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z |
| 288.1 [M+H]⁺ | [3-ClC₆H₄CO]⁺ | 139.0 / 141.0 |
| 288.1 [M+H]⁺ | [H₂N(C₆H₄)C(CH₃)₃]⁺ | 150.1 |
| 288.1 [M+H]⁺ | [M+H - C₄H₉]⁺ | 231.1 |
| 139.0 [3-ClC₆H₄CO]⁺ | [C₆H₄Cl]⁺ | 111.0 / 113.0 |
This table outlines plausible fragmentation patterns based on the chemical structure and known fragmentation behaviors of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. The specific wavelengths of absorption are characteristic of the chromophores present in the molecule.
The chromophoric system of this compound is composed of two main parts: the 3-chlorobenzoyl group and the 4-tert-butylphenyl group, linked by an amide functionality. The electronic transitions observed in the UV-Vis spectrum would be characteristic of these aromatic systems.
The expected absorptions are primarily due to π → π* transitions within the benzene (B151609) rings and n → π* transitions associated with the carbonyl group of the amide. The conjugation between the phenyl ring and the carbonyl group in the benzoyl portion of the molecule influences the energy of these transitions.
π → π Transitions:* These transitions are typically high-intensity and occur at shorter wavelengths (in the near-UV region). The substitution on the benzene rings (the chloro and tert-butyl groups) will cause slight shifts in the absorption maxima compared to unsubstituted benzamide (B126).
n → π Transitions:* The non-bonding electrons on the oxygen atom of the carbonyl group can be excited to an anti-bonding π* orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to the π → π* transitions.
While a specific experimental spectrum for this compound is not documented in readily accessible literature, analysis of similar structures, such as other substituted benzamides, suggests that the primary absorption bands would likely be observed in the range of 200-300 nm. researchgate.netnih.gov The exact position and intensity of these bands would be influenced by the solvent used for the analysis due to solvatochromic effects.
Computational Chemistry and Theoretical Studies of N 4 Tert Butylphenyl 3 Chlorobenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like N-(4-tert-butylphenyl)-3-chlorobenzamide, DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict a wide range of properties. niscpr.res.inniscpr.res.in These calculations form the foundation for understanding the molecule's geometry, stability, and chemical reactivity.
Optimization of Molecular Geometry and Electronic Properties
The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, the optimized structure would reveal key structural parameters. The two phenyl rings are not expected to be coplanar due to steric hindrance around the central amide linkage. The dihedral angle between the plane of the 3-chlorophenyl ring and the amide plane, as well as the angle between the 4-tert-butylphenyl ring and the amide plane, are critical parameters.
Theoretical calculations for the related molecule 3-chlorobenzamide (B146230) (3CBA) have established optimized structural parameters that serve as a reference. niscpr.res.inniscpr.res.in Building upon this, the predicted geometric parameters for this compound are detailed below.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | 1.25 | |
| C-N (amide) | 1.36 | |
| N-H | 1.02 | |
| C-Cl | 1.75 | |
| C-C (tert-butyl) | 1.54 | |
| **Bond Angles (°) ** | ||
| O=C-N | 122.0 | |
| C-N-H | 119.5 |
This is a predictive table based on typical values from DFT calculations on similar molecules.
Electronic properties such as the dipole moment and polarizability are also determined from the optimized geometry. The significant dipole moment arises from the electronegative oxygen and chlorine atoms and the polar amide group, influencing the molecule's solubility and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. niscpr.res.inniscpr.res.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap implies a molecule is more polarizable and has higher chemical reactivity. niscpr.res.in
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-tert-butylaniline (B146146) moiety, which is the more electron-donating part of the molecule. Conversely, the LUMO is anticipated to be distributed over the 3-chlorobenzoyl fragment, which is more electron-accepting due to the presence of the chlorine atom and the carbonyl group. This distribution dictates that the molecule would likely accept electrons at the 3-chlorobenzoyl ring and donate electrons from the 4-tert-butylphenyl ring in chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
These values are hypothetical but representative for this class of molecules based on computational studies of related structures.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. niscpr.res.inniscpr.res.in In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.
For this compound, the MEP map would show the most negative potential concentrated around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles or for hydrogen bonding as an acceptor. The chlorine atom also contributes to a region of negative potential. Conversely, the most positive potential would be located on the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor. The aromatic protons and the regions around the phenyl rings will exhibit intermediate potentials.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. niscpr.res.inniscpr.res.in By assigning calculated vibrational modes to experimentally observed spectral bands, a deeper understanding of the molecular structure can be achieved. These assignments are often aided by Potential Energy Distribution (PED) analysis. For complex molecules, calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. niscpr.res.in
Key vibrational modes for this compound would include the N-H stretching vibration, the C=O stretching of the amide group, C-N stretching, and the stretching vibration of the C-Cl bond. The aromatic C-H stretching and ring vibrations from both phenyl groups would also be prominent features in the spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | ~3350 | Strong (IR) |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (tert-butyl) | 2980-2870 | Strong |
| C=O Stretch (Amide I) | ~1670 | Very Strong (IR) |
| N-H Bend (Amide II) | ~1540 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-N Stretch | ~1240 | Medium |
| C-Cl Stretch | ~750 | Strong |
This table presents expected frequencies based on studies of 3-chlorobenzamide and other aromatic amides. niscpr.res.inchemrxiv.orgnih.govnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netmdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. N-phenylbenzamide derivatives have been investigated as potential inhibitors of various enzymes, including protein kinases. scirp.org
Prediction of Binding Modes and Affinities with Biological Macromolecules
To predict the biological potential of this compound, docking simulations can be performed against a relevant protein target, such as a protein kinase. The simulation would predict the binding pose of the molecule within the enzyme's active site and calculate a binding affinity score (often in kcal/mol), which estimates the strength of the interaction.
A plausible binding mode would involve a network of non-covalent interactions. The amide N-H group could act as a hydrogen bond donor to an amino acid residue in the hinge region of a kinase, a common interaction for kinase inhibitors. The carbonyl oxygen is a potential hydrogen bond acceptor. The 3-chlorophenyl ring could engage in hydrophobic interactions or halogen bonding, while the bulky tert-butylphenyl group could fit into a hydrophobic pocket within the active site, contributing to binding affinity and selectivity. Docking studies on the related 3-chlorobenzamide have shown binding affinities in the range of -5.7 to -6.5 kcal/mol against cancer-related protein targets. niscpr.res.inniscpr.res.in
Table 4: Hypothetical Molecular Docking Interactions with a Protein Kinase
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue(s) |
|---|---|---|
| Amide N-H | Hydrogen Bond (Donor) | Backbone C=O of Hinge Region Residue (e.g., Met, Glu) |
| Amide C=O | Hydrogen Bond (Acceptor) | Backbone N-H of Hinge Region Residue (e.g., Cys) |
| 3-Chlorophenyl Ring | Hydrophobic/Halogen Bond | Leucine, Valine, Alanine |
| 4-tert-Butylphenyl Ring | Hydrophobic/van der Waals | Hydrophobic Pocket (e.g., Ile, Phe, Leu) |
| Binding Affinity (Predicted) | | -7.5 kcal/mol |
This table is a hypothetical representation of a plausible binding mode for this compound within a protein kinase active site.
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve docking the molecule into the binding site of a relevant biological target. The goal is to identify key amino acid residues that form stabilizing interactions with the ligand.
Studies on related benzamide (B126) derivatives have shown that interactions within a binding pocket are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in a hypothetical scenario where this compound is docked into a protein's active site, the following interactions could be anticipated:
Hydrogen Bonding: The amide moiety (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). It could form hydrogen bonds with polar or charged residues like serine, threonine, or aspartic acid in the binding site.
Hydrophobic Interactions: The tert-butyl group is a bulky, nonpolar moiety that would likely favor interaction with hydrophobic residues such as leucine, isoleucine, valine, and phenylalanine. The phenyl rings would also contribute to hydrophobic and π-π stacking interactions.
Halogen Bonding: The chlorine atom on the benzamide ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
An illustrative table of potential interacting residues and the nature of their interactions is provided below, based on general principles of molecular recognition observed in similar compounds.
| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |
| Amide N-H | Aspartic Acid, Glutamic Acid | Hydrogen Bond |
| Amide C=O | Arginine, Serine | Hydrogen Bond |
| tert-butylphenyl group | Leucine, Valine, Phenylalanine | Hydrophobic, van der Waals |
| Chlorophenyl group | Phenylalanine, Tyrosine | π-π Stacking, Halogen Bonding |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture than static docking poses.
MD simulations of this compound in an aqueous environment would reveal its conformational flexibility. The simulation would track the rotation around the amide bond and the single bonds connecting the phenyl rings. This analysis helps to understand the molecule's predominant shapes in solution, which is crucial for its ability to recognize and bind to a target. At an interface, such as a cell membrane, simulations could predict how the molecule partitions and orients itself, which is vital for its bioavailability.
Once a stable binding pose is identified through docking and confirmed with MD simulations, the binding free energy can be calculated. This value quantifies the affinity of the ligand for its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed. These calculations from MD simulation trajectories provide a more accurate estimation of binding affinity than docking scores alone. For related benzamide derivatives, these techniques have been crucial in ranking potential drug candidates. igi-global.com
A hypothetical breakdown of binding free energy components for this compound could look like this:
| Energy Component | Description | Hypothetical Contribution |
| Van der Waals Energy | Favorable interactions from close contacts | Favorable |
| Electrostatic Energy | Favorable interactions between charged/polar groups | Favorable |
| Polar Solvation Energy | Energy cost of desolvating polar groups to bind | Unfavorable |
| Nonpolar Solvation Energy | Favorable energy from burying hydrophobic surface area | Favorable |
| Total Binding Free Energy | Sum of all contributions | Overall Negative Value (Indicates Favorable Binding) |
Quantitative Structure-Activity Relationship (QSAR) Modeling (If applicable)
QSAR studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR model for this compound exists in the literature, models for N-phenylbenzamides and other benzamide derivatives have been developed. nih.govnih.gov
To develop a QSAR model for a series of analogs of this compound, one would first synthesize and test a library of related compounds with variations in their substituents. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that predicts the biological activity based on these descriptors. Such a model would be invaluable for designing new, more potent compounds.
A pharmacophore model identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of active benzamide analogs, a pharmacophore model would likely include features such as:
A hydrogen bond donor (the amide N-H)
A hydrogen bond acceptor (the amide C=O)
A hydrophobic/aromatic feature (the tert-butylphenyl group)
Another aromatic feature with a potential halogen bond donor (the chlorophenyl group)
Pharmacophore models derived from active benzamide analogs have been instrumental in virtual screening campaigns to identify novel chemical scaffolds with desired biological activities. nih.gov
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, which is typically formed via the acylation of 4-tert-butylaniline with 3-chlorobenzoyl chloride, computational methods can map out the entire reaction pathway, identify key intermediates, and determine the energetics of the transformation.
Density Functional Theory (DFT) is a common method used for these studies, as it provides a good balance between accuracy and computational cost. DFT calculations can model the electronic structure of the reactants, products, and any transition states, allowing for a detailed analysis of the reaction's progress. For instance, a computational study on the acylation of anilines would investigate the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.
A critical aspect of understanding a reaction mechanism is the characterization of its transition state(s). The transition state represents the highest energy point along the reaction coordinate and is pivotal in determining the reaction rate. Computational chemists use various algorithms to locate and verify transition state structures.
For the synthesis of this compound from 4-tert-butylaniline and 3-chlorobenzoyl chloride, the key transition state would involve the formation of a tetrahedral intermediate. Computational analysis would provide the geometry of this transient species, including critical bond lengths and angles. Furthermore, the activation energy (the energy difference between the reactants and the transition state) can be calculated, which is directly related to the reaction kinetics.
A hypothetical transition state analysis for the uncatalyzed reaction is presented below. The data is illustrative of what a computational study would aim to determine.
| Parameter | Reactants | Transition State (TS) | Product |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |
| N-C(O) bond length (Å) | > 3.0 | 1.98 | 1.36 |
| C=O bond length (Å) | 1.21 | 1.35 | 1.23 |
| C-Cl bond length (Å) | 1.79 | 2.15 | > 4.0 (as HCl) |
This table illustrates how computational methods can quantify the energetic landscape and structural evolution of the reaction.
While the direct acylation can proceed, many modern synthetic methods for amide bond formation employ catalysts to improve efficiency and selectivity under milder conditions. Palladium-catalyzed N-arylation reactions, for example, are a powerful tool for forming C-N bonds. nih.govacs.org Computational studies are instrumental in unraveling the mechanisms of these complex catalytic cycles. nih.govacs.org
A hypothetical palladium-catalyzed synthesis of this compound might involve the coupling of 3-chlorobenzamide with an activated 4-tert-butylphenyl species. A computational investigation would model each step of the catalytic cycle, which typically includes:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.
Amide Binding/Deprotonation: The amide coordinates to the palladium(II) center, followed by deprotonation.
Reductive Elimination: The N-aryl bond is formed, and the desired product is released, regenerating the palladium(0) catalyst.
Computational studies can determine the relative energies of all intermediates and transition states within the cycle, identify the rate-determining step, and explain the role of ligands in promoting the reaction. acs.org For example, computational work has shown that electron-deficient ligands can facilitate the crucial amide binding step in similar cross-coupling reactions. acs.org
Below is an illustrative data table for a hypothetical Pd-catalyzed amidation cycle.
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
|---|---|---|
| Catalyst Resting State | Pd(0)L2 | 0.0 |
| Oxidative Addition | TSOA | +18.5 |
| Pd(II) Intermediate | [Ar-Pd(II)L2-X] | -4.2 |
| Amide Binding | [Ar-Pd(II)L2(NHR')]+ | +2.1 |
| Reductive Elimination | TSRE | +22.5 (Rate-Determining) |
| Product Complex | [Product-Pd(0)L2] | -15.0 |
Such computational explorations are invaluable for optimizing reaction conditions and for the rational design of new, more efficient catalysts for the synthesis of this compound and other valuable chemical compounds. acs.org
Derivatization and Analogue Synthesis for Enhanced Academic Probing
Rational Design Principles for N-(4-tert-butylphenyl)-3-chlorobenzamide Derivatives
The rational design of derivatives of this compound is guided by structure-activity relationship (SAR) principles aimed at systematically modifying its chemical structure to enhance specific properties for research applications. The core structure consists of three key components amenable to modification: the 4-tert-butylphenyl ring, the 3-chlorobenzoyl moiety, and the central amide linker.
4-tert-butylphenyl Moiety: The tert-butyl group is a bulky, lipophilic substituent that significantly influences the molecule's interaction with hydrophobic pockets in target proteins. Derivatives can be designed by replacing or modifying this group. For instance, altering the size and lipophilicity (e.g., replacing tert-butyl with isopropyl, cyclohexyl, or adamantyl groups) can probe the spatial constraints of a binding pocket. Introducing polar functional groups onto this ring can improve aqueous solubility or introduce new hydrogen bonding interactions.
3-chlorobenzoyl Moiety: The position and nature of the halogen substituent on the benzoyl ring are critical for modulating electronic properties and binding affinity. The chlorine atom at the meta-position can be moved to the ortho- or para-positions to explore different interactions within a target site. Furthermore, substituting chlorine with other halogens (F, Br, I) or with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3, -NO2) groups can fine-tune the molecule's electronic and steric profile. mdpi.com
Amide Linker: The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor. Modifications to this linker, such as N-methylation, would remove the hydrogen bond-donating capability, which can be a key determinant of binding. Replacing the amide with a more stable or flexible linker (e.g., ester, ether, or a reversed amide) can alter the compound's conformational freedom and metabolic stability.
A systematic approach to derivatization based on these principles allows for the generation of a focused library of compounds to meticulously map the structural requirements for biological activity.
Table 1: Proposed Modifications for SAR Studies of this compound
| Structural Component | Proposed Modification | Rationale for Probing |
|---|---|---|
| 4-tert-butylphenyl Ring | Vary alkyl substituent (e.g., isopropyl, cyclohexyl) | Investigate influence of lipophilicity and steric bulk on binding. |
| Introduce polar groups (e.g., -OH, -NH2) | Enhance aqueous solubility and introduce new interaction points. | |
| 3-chlorobenzoyl Ring | Alter halogen position (ortho-, para-) | Probe the geometric requirements of the binding site. |
| Substitute chlorine with other groups (e.g., -F, -Br, -CH3, -CF3) | Modulate electronic properties and binding interactions. mdpi.com | |
| Amide Linker | N-methylation | Remove hydrogen bond donor capacity to assess its importance. |
Synthesis of this compound Hybrids with Other Pharmacophores
Hybrid molecules are created by covalently linking two or more distinct pharmacophores to generate a single chemical entity with a potentially synergistic or novel biological profile. The this compound scaffold can be synthetically combined with other known biologically active motifs to create such hybrids. The synthetic strategy typically involves identifying a non-critical position on the scaffold where a linker can be attached without disrupting the primary interactions of the parent molecule.
Common synthetic routes include:
Amide Coupling: A classic approach where a pharmacophore containing a carboxylic acid is coupled to an amino-functionalized derivative of this compound, or vice versa. For example, an amino group could be introduced onto either of the phenyl rings to serve as a handle for coupling.
Click Chemistry: For a highly efficient and bio-orthogonal conjugation, an azide (B81097) or alkyne functional group can be installed on the scaffold. This allows for the facile attachment of another pharmacophore functionalized with the corresponding reactive partner via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.
Ether or Ester Linkages: Functionalizing the scaffold with a hydroxyl group allows for the formation of ether or ester-linked hybrids, providing different spacing and flexibility compared to amide bonds.
For instance, a hybrid could be synthesized by linking the this compound scaffold to a known inhibitor of a different target to probe for dual-target engagement or to a moiety that improves cellular uptake.
Prodrug Strategies and Bio-orthogonal Modifications for Research Tools (Not for clinical application)
For research applications, prodrug strategies can be employed to create temporarily inactive versions of this compound that can be activated at a specific time or location within a biological system. nih.gov This allows for precise control over the compound's activity, which is invaluable for studying dynamic cellular processes. These strategies are not intended for clinical use but as tools for basic science.
Photocleavable Prodrugs: A photolabile caging group, such as an o-nitrobenzyl group, could be attached to the amide nitrogen. The resulting molecule would be inactive until irradiated with light of a specific wavelength, which cleaves the caging group and releases the active compound with high spatiotemporal resolution. researchgate.net
Enzyme-Activated Prodrugs: The scaffold could be modified with a substrate moiety for a specific enzyme. For example, attaching a phosphate (B84403) group would create a prodrug that could be activated by phosphatases. Similarly, a glucuronide moiety could be added, leading to activation by β-glucuronidases, which can be useful for studying specific metabolic pathways or cellular compartments. nih.gov
Bio-orthogonal modifications involve incorporating a chemical handle into the this compound structure that is inert to biological systems but can react selectively with an exogenously supplied reagent. researchgate.net Common bio-orthogonal pairs include azide-alkyne or tetrazine-trans-cyclooctene. Incorporating an azide onto one of the phenyl rings would allow researchers to "click" on a fluorescent dye or an affinity tag in situ within a complex biological environment, enabling visualization or pull-down experiments. researchgate.net
Development of Fluorescent or Affinity Probes Based on the this compound Scaffold
To directly visualize the localization of this compound within cells or to identify its binding partners, fluorescent or affinity probes can be developed.
Fluorescent Probes: A fluorescent probe is created by covalently attaching a fluorophore (e.g., coumarin, fluorescein, or rhodamine) to the core scaffold. rsc.org The key design consideration is the placement of the fluorophore and the length of the linker connecting it to the scaffold. The attachment site must be chosen carefully to avoid disrupting the compound's native binding interactions. For example, a small fluorophore could be attached via a flexible alkyl or polyethylene (B3416737) glycol (PEG) linker to a position on the 4-tert-butylphenyl ring that is solvent-exposed and not involved in critical binding contacts.
Affinity-Based Probes (AfBPs): Affinity probes are designed to covalently label their biological targets, enabling their identification and characterization. nih.gov This is typically achieved by incorporating a reactive "warhead" into the scaffold. nih.gov Common warheads include photo-activatable groups like benzophenones or diazirines. nih.gov Upon binding to its target, the probe is irradiated with UV light, causing the warhead to form a covalent bond with nearby amino acid residues. The probe would also contain a reporter tag, such as biotin (B1667282) or a clickable handle (e.g., an alkyne), to allow for the subsequent enrichment and identification of the labeled protein(s) by techniques like mass spectrometry.
Table 2: Components of Probes Based on the this compound Scaffold
| Probe Type | Core Component | Linker | Functional Group / Tag | Research Application |
|---|---|---|---|---|
| Fluorescent Probe | This compound | Flexible (e.g., PEG) | Fluorophore (e.g., Coumarin) rsc.org | Cellular imaging, localization studies. |
| Affinity Probe | this compound | Rigid or Flexible | Photo-reactive group (e.g., Benzophenone) and a Reporter Tag (e.g., Biotin) nih.gov | Target identification and validation. |
Future Perspectives and Emerging Research Directions
Integration of N-(4-tert-butylphenyl)-3-chlorobenzamide in Multidisciplinary Research Platforms
The future utility of this compound is intrinsically linked to its integration into multidisciplinary research platforms that bridge chemistry, biology, and computational sciences. The structural motifs present in the compound suggest several avenues for such collaborative exploration. For instance, substituted benzamides are known to exhibit a wide array of biological activities, including but not limited to, enzyme inhibition and receptor modulation. nih.govresearchgate.net The presence of the N-(4-tert-butylphenyl) group is a feature found in potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation research. nih.gov
Interdisciplinary studies could therefore investigate the potential of this compound as a modulator of ion channels or other protein targets. This would involve a synergistic approach combining organic synthesis to create analogs, in vitro and in vivo biological assays to determine activity and specificity, and computational modeling to predict binding modes and guide further structural modifications.
Furthermore, the 3-chloro substitution on the benzamide (B126) ring provides a handle for further chemical elaboration, making it an attractive candidate for the development of chemical probes or for incorporation into larger molecular architectures, such as proteolysis-targeting chimeras (PROTACs), which are of significant interest in targeted protein degradation.
Advanced Methodologies for Mechanistic Elucidation and Target Deconvolution
A critical aspect of realizing the full potential of this compound is the elucidation of its mechanism of action and the identification of its molecular targets. Modern chemical biology offers a suite of powerful techniques for this purpose, a process often referred to as target deconvolution. nih.gov Should this compound exhibit a specific phenotypic effect in cell-based assays, a number of advanced methodologies could be employed.
Chemoproteomic approaches, such as affinity-based protein profiling and activity-based protein profiling (ABPP), could be utilized to identify the direct binding partners of this compound within a complex biological system. This would typically involve the synthesis of a derivative of the compound that incorporates a reactive group or a tag for subsequent enrichment and identification of target proteins by mass spectrometry.
Moreover, computational approaches like molecular docking and molecular dynamics simulations can provide initial hypotheses about potential binding sites on known protein structures. nih.gov These in silico methods, when combined with experimental validation, can significantly accelerate the process of target identification and provide a deeper understanding of the molecular interactions at an atomic level.
Genetic approaches, including CRISPR-based screening and the analysis of resistant mutants, can also be invaluable in pinpointing the cellular pathways and specific proteins affected by the compound.
Potential for this compound as a Chemical Probe for Novel Biological Pathways
A well-characterized small molecule with a defined mechanism of action can serve as a powerful chemical probe to investigate and dissect complex biological pathways. Given the structural features of this compound, it holds the potential to be developed into such a tool. A high-quality chemical probe should be potent, specific, and have a known mechanism of action.
Assuming that a primary target for this compound is identified, it could be used to acutely modulate the activity of this target in a temporal and dose-dependent manner, offering advantages over genetic methods of target perturbation. This would enable researchers to explore the downstream consequences of target modulation in various cellular and organismal contexts, potentially uncovering novel biological functions and pathways associated with the target.
Challenges and Opportunities in Benzamide-Based Chemical Biology Research
The broader field of benzamide-based chemical biology is ripe with both challenges and opportunities that will undoubtedly influence the research trajectory of this compound.
One of the primary challenges lies in achieving target specificity. The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it can interact with a wide range of biological targets. While this promiscuity can be advantageous for polypharmacology, it presents a significant hurdle when the goal is to develop a highly selective chemical probe or therapeutic. Overcoming this requires extensive SAR studies and sophisticated screening cascades.
Another challenge is the potential for off-target effects, which can complicate the interpretation of biological data. Rigorous target validation and the use of appropriate control compounds are essential to mitigate this issue.
Despite these challenges, the opportunities are vast. The synthetic tractability of benzamides allows for the rapid generation of diverse chemical libraries, facilitating the exploration of chemical space and the optimization of lead compounds. researchgate.net The continued development of novel synthetic methodologies will further expand the accessible structural diversity.
Furthermore, the increasing integration of computational tools in drug discovery and chemical biology provides a powerful means to rationalize the activity of benzamide derivatives and to design new molecules with improved properties. nih.gov The ability to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to prioritize compounds for synthesis and testing, saving time and resources.
Q & A
Q. What are the standard synthetic routes for N-(4-tert-butylphenyl)-3-chlorobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-chlorobenzoyl chloride with 4-tert-butylaniline under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Optimization includes:
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Q. How is this compound employed as a reference standard in analytical chemistry?
It serves as a calibration standard for:
- HPLC/GC-MS : Retention time and fragmentation pattern validation.
- Quantitative analysis : Preparing calibration curves for related benzamide derivatives .
Q. What preliminary biological screening protocols are recommended for this compound?
- Antimicrobial assays : Disk diffusion against E. coli and S. aureus (MIC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., T47D breast cancer) with IC calculation .
Q. How does structural variation (e.g., substituent position) affect its properties compared to analogs?
A comparative table from studies on similar compounds shows:
| Compound | Target | Activity Type | IC (µM) |
|---|---|---|---|
| N-(4-aminophenyl)-3-chloro | Tubulin | Anticancer | 10 |
| N-(3-aminophenyl)-3-chloro | Enzymatic | Antimicrobial | 15 |
| The tert-butyl group enhances lipophilicity, improving membrane permeability . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Target-specific assays : Use CRISPR-edited cell lines to isolate pathways (e.g., tubulin vs. enzyme inhibition).
- Dose-response profiling : Compare IC values across multiple cell types to identify selectivity .
Q. What strategies optimize catalytic efficiency in synthesizing this compound?
Q. How can computational modeling predict its binding interactions with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to tubulin (PDB ID 1SA0). The chlorophenyl group shows hydrophobic interactions with β-tubulin’s Val318 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What structural modifications enhance its pharmacokinetic profile?
Q. How do researchers validate its mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers BAX/BCL-2).
- Pull-down assays : Biotinylated analogs isolate target proteins from cell lysates for LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
